molecular formula C17H18F4N4O2 B2809766 1-(2-fluoro-6-(trifluoroMethyl)benzyl)-6-Methyl-5-(piperazin-1-yl)pyriMidine-2,4(1H,3H)-dione CAS No. 1308380-33-7

1-(2-fluoro-6-(trifluoroMethyl)benzyl)-6-Methyl-5-(piperazin-1-yl)pyriMidine-2,4(1H,3H)-dione

Cat. No.: B2809766
CAS No.: 1308380-33-7
M. Wt: 386.351
InChI Key: JJGIZYSWXILRNG-UHFFFAOYSA-N
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Description

1-(2-fluoro-6-(trifluoroMethyl)benzyl)-6-Methyl-5-(piperazin-1-yl)pyriMidine-2,4(1H,3H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a trifluoromethyl group, a piperazine ring, and a pyrimidine core, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

The synthesis of 1-(2-fluoro-6-(trifluoroMethyl)benzyl)-6-Methyl-5-(piperazin-1-yl)pyriMidine-2,4(1H,3H)-dione typically involves multiple steps. One common method starts with the reaction of 2-fluoro-6-(trifluoromethyl)benzyl chloride with piperazine to form an intermediate. This intermediate is then reacted with 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine to yield the final product. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Chemical Reactions Analysis

1-(2-fluoro-6-(trifluoroMethyl)benzyl)-6-Methyl-5-(piperazin-1-yl)pyriMidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted benzyl position, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

1-(2-fluoro-6-(trifluoroMethyl)benzyl)-6-Methyl-5-(piperazin-1-yl)pyriMidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-(2-fluoro-6-(trifluoroMethyl)benzyl)-6-Methyl-5-(piperazin-1-yl)pyriMidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

1-(2-fluoro-6-(trifluoroMethyl)benzyl)-6-Methyl-5-(piperazin-1-yl)pyriMidine-2,4(1H,3H)-dione can be compared with other similar compounds, such as:

    1-(2-fluoro-6-(trifluoromethyl)benzyl)urea: This compound shares the trifluoromethylbenzyl group but differs in its core structure, leading to different chemical and biological properties.

    2-fluoro-6-(trifluoromethyl)benzonitrile: Another compound with a similar benzyl group but with a nitrile functional group, which affects its reactivity and applications.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity.

Properties

IUPAC Name

1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-5-piperazin-1-ylpyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F4N4O2/c1-10-14(24-7-5-22-6-8-24)15(26)23-16(27)25(10)9-11-12(17(19,20)21)3-2-4-13(11)18/h2-4,22H,5-9H2,1H3,(H,23,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGIZYSWXILRNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)N3CCNCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F4N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5-(4-benzyl-piperazin-1-yl)-1-(2-fluoro-6-trifluoromethyl-benzyl)-6-methyl-1H-pyrimidine-2,4-dione (1.48 g, 3.11 mmol) in 10 mL of methanol/dichloromethane (1/1) was added 10% palladium/carbon (280 mg), after which the solution was stirred at room temperature for 5 hrs in a hydrogen atmosphere. Following the removal of palladium/carbon therefrom by filtration through cellite, the solution was concentrated. The residue was purified using amine silica gel chromatography (eluent: dichloromethane/methanol, 30/1→10/1) and dried in a vacuum to afford 934 mg of the compound as a white solid. (yield 79%). 1H NMR (300 MHz, CDCl3) δ 2.32 (3H, s), 2.52 (2H, m), 2.83 (2H, m), 2.96 (2H, m), 3.43 (2H, m), 5.37 (2H, s), 7.22 (1H, d), 7.40 (1H, dd), 7.54 (1H, d)
Name
5-(4-benzyl-piperazin-1-yl)-1-(2-fluoro-6-trifluoromethyl-benzyl)-6-methyl-1H-pyrimidine-2,4-dione
Quantity
1.48 g
Type
reactant
Reaction Step One
Name
methanol dichloromethane
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
280 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
79%

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